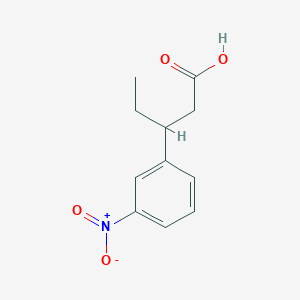

(+/-)-3-(3-Nitrophenyl)pentanoic acid

Description

(+/-)-3-(3-Nitrophenyl)pentanoic acid is a chiral carboxylic acid derivative characterized by a pentanoic acid backbone substituted at the third carbon with a 3-nitrophenyl group.

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

3-(3-nitrophenyl)pentanoic acid |

InChI |

InChI=1S/C11H13NO4/c1-2-8(7-11(13)14)9-4-3-5-10(6-9)12(15)16/h3-6,8H,2,7H2,1H3,(H,13,14) |

InChI Key |

JDTSGYHXRDOSCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Group Influence

The compound belongs to the broader class of substituted pentanoic acids. Key structural analogs include:

- Pentanoic acid (Valeric acid): The simplest form, lacking substituents, is widely studied for its role in metabolism and industrial applications .

- 4-Oxo-pentanoic acid ethyl ester: Features a ketone group at the fourth carbon and an ethyl ester, altering volatility and reactivity compared to carboxylic acids .

- Amino ketones pentanoic acid (ALA): Used in photodynamic therapy (PDT), this derivative contains an amino-ketone moiety, enabling light-activated therapeutic effects .

Key Structural Differences :

- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity (lower pKa) compared to unsubstituted pentanoic acid.

- Unlike esters (e.g., ethyl pentanoate ), the free carboxylic acid group enhances hydrogen-bonding capacity, affecting solubility and intermolecular interactions.

Physical and Thermodynamic Properties

While specific data for (+/-)-3-(3-Nitrophenyl)pentanoic acid is unavailable, comparisons can be drawn from analogous compounds:

Notes:

- The nitro group increases molecular weight and boiling point due to enhanced dipole interactions.

- Solubility in water is likely reduced compared to unsubstituted pentanoic acid but higher than ester derivatives .

Chemical Reactivity

- Acidity : The nitro group’s electron-withdrawing effect likely lowers the pKa of the carboxylic acid group compared to valeric acid (pKa ~4.8).

- Stability : Nitroaromatic compounds are generally stable but may undergo reduction under biological conditions to form amine derivatives.

- Esterification: Unlike ethyl pentanoate , the nitro-substituted variant may resist esterification due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.